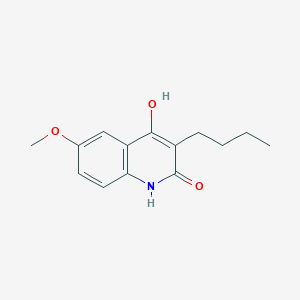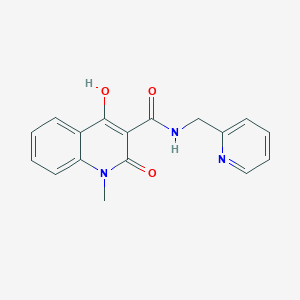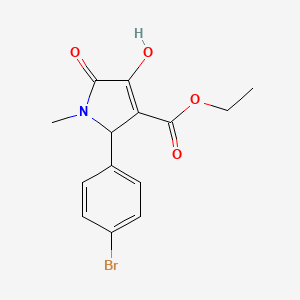
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CQ-1, is a quinolinecarboxamide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. By inhibiting these pathways, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is able to induce apoptosis, inhibit cell proliferation, and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the inhibition of angiogenesis. Additionally, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells, making it a safe and effective treatment option. Additionally, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a high bioavailability and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of using N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, including the development of novel derivatives with improved efficacy and selectivity, the investigation of its potential as a combination therapy with other anti-cancer drugs, and the exploration of its potential as a treatment for other diseases such as neurodegenerative disorders and infectious diseases. Additionally, further studies on the mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and its downstream targets may provide insights into its therapeutic potential and aid in the development of new treatments.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-chlorobenzylamine with 4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to yield N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide as a white powder.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Research has shown that N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Furthermore, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacterial and fungal strains, making it a potential treatment for infectious diseases.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-3-8-13-25-18-12-7-5-10-16(18)20(26)19(22(25)28)21(27)24-14-15-9-4-6-11-17(15)23/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROJZWDDJJVGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-[(cyanomethyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914055.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914059.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)


![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)
